

FPL-55712 Free Base: A Comprehensive Pharmacological Profile

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Compound of Interest		
Compound Name:	FPL-55712 free base	
Cat. No.:	B1662943	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-55712 is a pioneering compound in the field of inflammatory mediators, recognized as one of the first selective antagonists of the cysteinyl leukotrienes (CysLTs). Historically, it was characterized as an antagonist of the Slow-Reacting Substance of Anaphylaxis (SRS-A), which was later identified as a mixture of LTC4, LTD4, and LTE4.[1][2] This technical guide provides a detailed overview of the pharmacological profile of **FPL-55712 free base**, summarizing its mechanism of action, receptor interactions, and in vitro/in vivo effects. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation and respiratory diseases.

Core Mechanism of Action: Cysteinyl Leukotriene Receptor Antagonism

FPL-55712 exerts its pharmacological effects primarily through the competitive antagonism of cysteinyl leukotriene receptors.[3] Cysteinyl leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases such as asthma. They mediate their effects through at least two G-protein coupled receptors (GPCRs): CysLT1 and CysLT2.



The binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to these receptors, predominantly the CysLT1 receptor, initiates a signaling cascade that leads to:

- Bronchoconstriction
- · Increased vascular permeability
- Mucus hypersecretion
- · Eosinophil recruitment

FPL-55712 competitively blocks the binding of these endogenous ligands to the CysLT receptors, thereby mitigating their pro-inflammatory and bronchoconstrictive effects.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for FPL-55712, providing insights into its potency and activity in various experimental models.

Table 1: In Vivo Antagonist Activity

Agonist	Species	Model	IC50	Administrat ion Route	Reference
LTD4	Guinea Pig	Bronchoconst riction	0.5% (nebulizer solution)	Aerosol	[4]
LTE4	Guinea Pig	Bronchoconst riction	0.8% (nebulizer solution)	Aerosol	[4]

Table 2: Pharmacokinetic Parameters



Parameter	Species	Value	Administrat ion Route	Antagonist Activity Against	Reference
Biological Half-life	Guinea Pig	1.7 minutes	Intravenous	LTD4	[4]
Biological Half-life	Guinea Pig	1.2 minutes	Intravenous	LTE4	[4]
Biological Half-life	Guinea Pig	120 minutes	Aerosol	LTD4	[4]
Biological Half-life	Guinea Pig	90 minutes	Aerosol	LTE4	[4]

Note: Due to the early discovery of FPL-55712, comprehensive modern pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion) and specific binding affinity data (Ki/IC50) for cloned CysLT1 and CysLT2 receptors are not readily available in the public literature.

Signaling Pathways

The antagonism of CysLT receptors by FPL-55712 prevents the activation of downstream signaling pathways. The primary pathway initiated by CysLT1 receptor activation involves the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in smooth muscle contraction and other cellular responses.





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Caption: Cysteinyl Leukotriene 1 (CysLT1) Receptor Signaling Pathway and Point of Inhibition by FPL-55712.

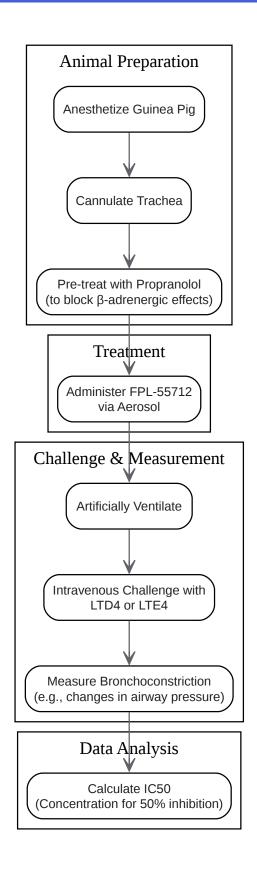
Experimental Protocols

Detailed experimental protocols for the characterization of FPL-55712 are not extensively reported in modern literature. However, based on the available information, the following outlines the general methodologies that were likely employed.

In Vivo Bronchoconstriction Assay (Guinea Pig)

This protocol describes a general workflow for evaluating the in vivo efficacy of FPL-55712 against leukotriene-induced bronchoconstriction.





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